molecular formula C45H55NO14 B1144564 Taxol E CAS No. 158948-96-0

Taxol E

カタログ番号: B1144564
CAS番号: 158948-96-0
分子量: 833.9 g/mol
InChIキー: OKEKLOJNCOIPIT-RLNDXAGLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taxol E, also known as paclitaxel, is a natural product derived from the bark of the Pacific yew tree, Taxus brevifolia. It is a highly potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancers. This compound works by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: Taxol E can be synthesized through several methods, including botanical extraction, chemical synthesis, and biosynthesis. The chemical synthesis of this compound involves a complex series of reactions, starting from simpler organic molecules. One of the key intermediates in the synthesis is taxadiene, which undergoes a series of oxidation, acylation, and cyclization reactions to form the final product .

Industrial Production Methods: Industrial production of this compound primarily relies on semi-synthetic methods, where the precursor baccatin III, extracted from the needles of the European yew tree, is chemically modified to produce this compound. Advances in biotechnology have also enabled the production of this compound using engineered microorganisms, such as Escherichia coli and yeast, which can produce the compound through fermentation processes .

化学反応の分析

Types of Reactions: Taxol E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the structure of this compound to enhance its efficacy and reduce side effects.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of this compound, which are studied for their improved pharmacological properties and reduced toxicity .

科学的研究の応用

Therapeutic Applications

Taxol E has a broad spectrum of applications in cancer treatment:

  • Breast Cancer : this compound is commonly used in treating metastatic breast cancer, with response rates reported at approximately 56% in clinical settings .
  • Ovarian Cancer : It is particularly effective against advanced ovarian carcinoma, showing a response rate of about 30% .
  • Lung Cancer : Non-small cell lung cancer (NSCLC) is another significant application area for this compound, where it has been integrated into combination therapies .
  • Kaposi's Sarcoma : this compound is also utilized in treating AIDS-related Kaposi's sarcoma, showcasing its versatility across different cancer types .
  • Other Cancers : Research is ongoing to evaluate its efficacy against various other malignancies, including head and neck cancers, prostate cancer, and bladder cancer .

Case Studies

  • Paclitaxel-Induced Pneumonitis : A study examined six cases of taxane-induced pneumonitis among 132 patients treated with paclitaxel for early breast cancer. The incidence was found to be 4.55%, raising important questions about diagnosis and management strategies for this rare but serious side effect .
  • Efficacy in Combination Therapies : In pancreatic ductal adenocarcinoma (PDAC), this compound has been used alongside other agents to target both stromal and tumor compartments effectively. This approach aims to enhance therapeutic outcomes by overcoming resistance mechanisms often encountered in solid tumors .
  • Production Advances : Recent studies have explored various microbial systems for the biosynthesis of taxadiene, a precursor to paclitaxel. For instance, Escherichia coli and Saccharomyces cerevisiae have been engineered to produce significant yields of taxadiene through optimized metabolic pathways .

Production Methods

The production of this compound has evolved significantly since its initial extraction from the Pacific yew tree. Current methods include:

  • Microbial Fermentation : Utilizing genetically modified microorganisms such as E. coli and Bacillus subtilis to synthesize taxadiene and other intermediates.
  • Plant Cell Cultures : Developing plant cell cultures that can produce paclitaxel in vitro, providing a sustainable alternative to harvesting from wild trees .

Summary Table of Applications

Cancer Type Response Rate Key Studies/References
Breast Cancer~56%
Ovarian Cancer~30%
Non-Small Cell Lung CancerN/A
Kaposi's SarcomaN/A
Other CancersOngoing Research

作用機序

Taxol E exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The primary molecular targets of this compound are the microtubules, and its action involves pathways related to cell cycle regulation and apoptosis .

類似化合物との比較

Uniqueness of this compound: this compound is unique due to its natural origin and its ability to stabilize microtubules more effectively than other compounds. Its complex structure and multiple functional groups allow for various chemical modifications, making it a versatile compound for developing new therapeutic agents .

生物活性

Taxol E, also known as paclitaxel, is a highly studied chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). Its biological activity primarily revolves around its unique mechanism of action as a microtubule stabilizer, which has made it a cornerstone in cancer treatment, particularly for breast, ovarian, and lung cancers. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its effects by binding to the beta subunit of tubulin, promoting the assembly of microtubules while preventing their disassembly. This stabilization leads to mitotic arrest and ultimately triggers apoptosis in cancer cells. Unlike traditional microtubule inhibitors like colchicine, which prevent polymerization, this compound enhances microtubule formation and stability, leading to disrupted mitotic processes in cancer cells .

Biological Profile

The following table summarizes key biological activities and effects associated with this compound:

Biological Activity Description
Microtubule Stabilization Promotes assembly and prevents disassembly of microtubules.
Mitotic Arrest Induces cell cycle arrest at the G2/M phase, leading to apoptosis.
Antitumor Activity Effective against various cancers including breast, ovarian, and lung cancers.
Neurotoxicity Associated with chemotherapy-induced peripheral neuropathy (CIPN) in patients.

Clinical Applications

This compound has been approved for use in various cancer treatments. Its efficacy varies based on cancer type:

  • Ovarian Cancer : Approximately 30% response rate in advanced cases .
  • Breast Cancer : Response rates can reach up to 56% in metastatic cases .
  • Lung Cancer : Used as a first-line treatment for non-small cell lung carcinoma.

Case Studies

  • Taxol-Induced Neuropathy Study : A clinical trial involving 70 breast cancer patients assessed the impact of Vitamin E on Taxol-induced neuropathy. The study found that while Vitamin E did not significantly affect nerve conduction parameters overall, it showed a protective effect on sensory nerve function among those treated with Taxol . This highlights the importance of managing side effects associated with Taxol therapy.
  • Efficacy in Ovarian Cancer : A study analyzed the effectiveness of Taxol in combination with other agents for treating advanced ovarian cancer. Results indicated that combining Taxol with targeted therapies improved overall survival rates compared to Taxol alone .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Pharmacokinetics : Research indicates that the bioavailability of Taxol can be significantly affected by its formulation, necessitating the use of solvents like polyethoxylated castor oil to enhance solubility .
  • Mechanistic Insights : New findings suggest that intratumoral concentrations of Taxol may not be sufficient for inducing mitotic arrest; instead, they may lead to multipolar divisions, complicating treatment outcomes .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for assessing Taxol E’s cytotoxic effects in vitro?

  • Answer : Use standardized assays like MTT or XTT to quantify cell viability, ensuring proper controls (e.g., untreated cells, solvent-only controls). Dose-response curves should include at least five concentrations to calculate EC50 values. Validate results with apoptosis markers (e.g., Annexin V/PI staining) and caspase-3 activation assays. Avoid overreliance on single time-point measurements; instead, conduct time-course experiments to capture dynamic effects .

Q. How do researchers differentiate this compound’s mechanism of action from other taxanes?

  • Answer : Compare microtubule stabilization patterns using immunofluorescence microscopy and tubulin polymerization assays. Pair this with transcriptomic profiling (RNA-seq) to identify unique gene expression pathways affected by this compound. For example, this compound may upregulate TXR1 expression in resistant cell lines, unlike paclitaxel .

Q. What are the best practices for selecting in vivo models to study this compound’s pharmacokinetics?

  • Answer : Use murine xenograft models with human cancer cell lines (e.g., EC109/Taxol-resistant cells) to evaluate tumor regression. Measure plasma concentrations via HPLC-MS/MS at multiple time points to calculate AUC and half-life. Include control groups receiving vehicle or standard taxanes to isolate this compound-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in clinical vs. preclinical studies be resolved?

  • Answer : Conduct meta-analyses stratified by study design (e.g., RCTs vs. observational cohorts). Use funnel plots to assess publication bias and sensitivity analyses to adjust for confounding variables like patient comorbidities or prior taxane exposure. Highlight methodological limitations (e.g., lack of dose standardization in early trials) .

Q. What experimental designs address this compound resistance mechanisms in heterogeneous tumor microenvironments?

  • Answer : Employ 3D co-culture systems with cancer-associated fibroblasts (CAFs) to mimic tumor stroma. Use siRNA knockdown or CRISPR-Cas9 to silence resistance-associated genes (e.g., TXR1, ABCB1). Combine single-cell RNA sequencing to identify subpopulations with intrinsic resistance .

Q. Which statistical methods are optimal for analyzing this compound’s dose-response synergies in combination therapies?

  • Answer : Apply the Chou-Talalay method to calculate combination indices (CI) and determine synergistic/additive effects. Use ANOVA with post-hoc Tukey tests to compare monotherapy vs. combination outcomes. Report confidence intervals and effect sizes to enhance reproducibility .

Q. Data Contradiction & Validation

Q. How should researchers validate conflicting results in this compound’s biomarker studies (e.g., TXR1 expression)?

  • Answer : Perform orthogonal validation:

  • Protein level : Western blotting or tissue microarrays (TMAs) for TXR1.
  • Functional assays : siRNA-mediated TXR1 knockdown followed by taxol sensitivity assays.
  • Clinical correlation : Retrospective analysis of patient survival data stratified by TXR1 expression .

Q. What strategies mitigate variability in this compound’s bioavailability across preclinical models?

  • Answer : Standardize administration routes (e.g., intraperitoneal vs. intravenous) and use pharmacokinetic modeling to adjust dosing schedules. Include nanoparticle-based delivery systems in comparative studies to enhance consistency .

Q. Methodological Frameworks

Q. How to design a robust protocol for studying this compound’s epigenetic modulation effects?

  • Answer :

Hypothesis : this compound alters DNA methylation patterns in resistant cells.

Methods :

  • Methylation-specific PCR or whole-genome bisulfite sequencing.
  • DNMT inhibition assays (e.g., 5-aza-2′-deoxycytidine) to assess reversibility of resistance.

Controls : Parental (non-resistant) cell lines + untreated resistant cells.

Analysis : Integrate methylation data with RNA-seq to identify epigenetically regulated pathways .

Q. What are the criteria for selecting surrogate endpoints in this compound clinical trials?

  • Answer : Prioritize endpoints with strong correlation to overall survival (OS), such as progression-free survival (PFS) or RECIST 1.1 tumor response rates. Validate surrogate biomarkers (e.g., circulating tumor DNA) in pilot studies before scaling to Phase III trials .

Q. Data Presentation & Reproducibility

Q. What tools enhance reproducibility in this compound research?

  • Recommendations :
  • Share raw data via repositories like Figshare or Zenodo.
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Publish detailed protocols on platforms like Protocols.io .

特性

CAS番号

158948-96-0

分子式

C45H55NO14

分子量

833.9 g/mol

IUPAC名

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(2S)-2-methylbutanoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52)/t23-,29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1

InChIキー

OKEKLOJNCOIPIT-RLNDXAGLSA-N

異性体SMILES

CC[C@H](C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

正規SMILES

CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

同義語

(αR,βS)-α-Hydroxy-β-[[(2S)-2-methyl-1-oxobutyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。